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Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional small molecule that
operates as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] It
IS under investigation for the treatment of metastatic castration-resistant prostate cancer
(mCRPC).[2][4] The dual mechanism of action of BMS-986365, which involves both the
degradation of the AR protein and the inhibition of its signaling pathway, is designed to
overcome the resistance mechanisms that often limit the efficacy of current AR pathway
inhibitors (ARPISs).[1][5] As with any targeted therapy, the emergence of resistance is a
significant clinical challenge. Therefore, a comprehensive understanding of the potential
mechanisms of resistance to BMS-986365 is crucial for its successful clinical development and
for designing effective combination therapies.

This document provides detailed application notes and protocols for utilizing genome-wide
CRISPR-Cas9 screening to systematically identify and validate genes whose loss of function
confers resistance to BMS-986365.

Rationale for CRISPR Screening
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CRISPR-Cas9 technology has emerged as a powerful tool for functional genomic screening,
enabling the precise and efficient knockout of genes across the entire genome.[6][7] A pooled
CRISPR screen can be employed to create a diverse population of cells, each with a single
gene knockout. By treating this population with BMS-986365, cells that harbor a gene knockout
conferring resistance will survive and proliferate, leading to their enrichment. Subsequent deep
sequencing can identify the single-guide RNAs (sgRNAS) that are overrepresented in the
resistant population, thereby pinpointing the genes whose loss contributes to resistance.[3][9]

Hypothesized Resistance Mechanisms

Based on the mechanism of action of BMS-986365 and known resistance pathways to other
AR-targeted therapies, several potential resistance mechanisms can be hypothesized:

 Alterations in the Ubiquitin-Proteasome System: Since BMS-986365 relies on the cellular
ubiquitin-proteasome machinery to degrade the AR, mutations or altered expression of
components of this system, such as E3 ligases or deubiquitinases, could impair drug
efficacy.

o Upregulation of AR Splice Variants: While BMS-986365 is designed to be effective against
various AR mutants, the emergence of AR splice variants that lack the ligand-binding domain
(LBD), such as AR-V7, could potentially confer resistance as they may not be recognized by
the drug.[10][11][12]

 Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating
alternative signaling pathways that promote cell survival and proliferation independently of
AR signaling.

e Drug Efflux and Metabolism: Increased expression of drug efflux pumps or altered drug
metabolism could reduce the intracellular concentration of BMS-986365, thereby diminishing
its activity.

Experimental Protocols

This section outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout
screen to identify genes that confer resistance to BMS-986365.

Protocol 1: Cell Line Selection and Engineering
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e Cell Line Selection: Choose a prostate cancer cell line that is sensitive to BMS-986365. A

well-characterized cell line such as LNCaP or VCaP is recommended.

Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be
achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic
selection.

Determination of BMS-986365 IC50: Perform a dose-response assay to determine the half-
maximal inhibitory concentration (IC50) of BMS-986365 in the Cas9-expressing cell line.
This will be crucial for selecting the appropriate drug concentration for the screen.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout
Screen

Lentiviral Library Production: Produce a high-titer pooled lentiviral SQRNA library targeting
the human genome. Commercially available libraries such as the GeCKO v2 or Brunello are
suitable for this purpose.

Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library
at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single
SgRNA. Maintain a sufficient number of cells to ensure a representation of at least 200-500
cells per sgRNA in the library.

Antibiotic Selection: After 48-72 hours, select for transduced cells using the appropriate
antibiotic (e.g., puromycin).

Baseline Cell Collection (TO): After selection, harvest a population of cells to serve as the
baseline control for sSgRNA representation.

BMS-986365 Treatment: Treat the remaining cells with a predetermined concentration of
BMS-986365 (e.g., IC80).

Maintenance of Resistant Population: Continue to culture the cells in the presence of BMS-
986365, splitting them as necessary and maintaining a minimum number of cells to preserve
library complexity.
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e Harvesting Resistant Cells: Once a stable, resistant population of cells emerges, harvest the
cells for genomic DNA extraction.

Protocol 3: Identification of Enriched sgRNAs

o Genomic DNA Extraction: Extract genomic DNA from the baseline (T0) and BMS-986365-
resistant cell populations.

o PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the
genomic DNA using PCR.

o Next-Generation Sequencing (NGS): Perform high-throughput sequencing of the amplified
SgRNA cassettes.

o Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count
for each sgRNA. Identify sgRNAs that are significantly enriched in the BMS-986365-resistant
population compared to the baseline population using statistical tools like MAGeCK.

Protocol 4: Validation of Candidate Genes

¢ Individual sgRNA Validation: Validate the top candidate genes identified from the screen by
transducing the Cas9-expressing parental cell line with individual SgRNAS targeting these
genes.

» Confirmation of Knockout: Confirm the knockout of the target gene at the protein level by
Western blot or at the mRNA level by gPCR.

e Functional Validation: Perform cell viability assays on the knockout cell lines in the presence
of a range of BMS-986365 concentrations to confirm that the gene knockout confers
resistance.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: BMS-986365 Sensitivity in Parental and Resistant Cell Lines
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Cell Line IC50 (nM) Fold Resistance
Parental 10 1

Resistant Population >1000 >100

Gene X KO 500 50

Gene Y KO 800 80

Table 2: Top Enriched Genes from CRISPR Screen

sgRNA Count sgRNA Count Fold

Gene . . p-value
(Resistant) (TO) Enrichment

Gene X 1500 50 30 <0.001

Gene Y 1200 40 30 <0.001

Gene Z 1000 30 33.3 <0.001

Visualization of Pathways and Workflows

Diagrams for key signaling pathways and experimental workflows are provided below using
Graphviz (DOT language).
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Caption: Mechanism of action of BMS-986365.
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Caption: Experimental workflow for CRISPR screening.
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Caption: Hypothesized resistance pathways to BMS-986365.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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